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Compound of Interest

Compound Name: Lobelane

Cat. No.: B10790750

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,
stereochemistry, and pharmacological properties of lobelane. It details the synthesis,
mechanism of action, and key structure-activity relationships of this potent and selective
Vesicular Monoamine Transporter 2 (VMAT2) inhibitor, intended as a valuable resource for
professionals in drug discovery and development.

Chemical Structure

Lobelane is a defunctionalized, saturated analog of the natural alkaloid (-)-lobeline.[1][2] Its
core structure consists of a central piperidine ring with two phenethyl substituents at the 2 and
6 positions and a methyl group on the nitrogen atom. The systematic name for lobelane is cis-
1-methyl-2,6-bis(2-phenylethyl)piperidine. Unlike its precursor, lobeline, lobelane lacks the
hydroxyl and carbonyl functional groups on its side chains, a modification that significantly
enhances its selectivity for VMAT2 over nicotinic acetylcholine receptors (NnAChRs).[1][3]

Stereochemistry of Lobelane

The stereochemistry of the substituents on the piperidine ring is a critical determinant of
lobelane's biological activity. The carbon atoms at positions 2 and 6 are stereocenters.

¢ Cis Isomer (Lobelane): Lobelane itself is the meso compound, meaning it has
stereocenters but is achiral due to an internal plane of symmetry. In lobelane, the two
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phenethyl side chains are in a cis configuration relative to each other on the piperidine ring.
[1][2] This specific arrangement is crucial for its high-potency inhibition of VMAT2.[4]

o Trans Isomers: When the two phenethyl side chains are in a trans configuration, the
molecule becomes chiral and exists as a pair of enantiomers: (+)-trans-lobelane and (-)-
trans-lobelane.[1][2] Studies have shown that the trans isomers have a reduced affinity for
VMAT2 compared to the cis isomer, highlighting the importance of the cis-stereochemistry for
optimal interaction with the transporter.[2][5]

Quantitative Pharmacological Data

The pharmacological profile of lobelane and its analogs has been extensively studied to
elucidate structure-activity relationships (SAR). The data consistently show that lobelane is a
potent VMAT?2 inhibitor with significant selectivity over the dopamine transporter (DAT).

Table 1: Inhibition of VMAT2 and DAT Function by Lobelane and its Analogs

VMAT2 VMAT2/DAT
VMAT2 [*H]DA  DAT [*H]DA .
[*H]DTBZ Selectivity
Compound L Uptake Ki (uM)  Uptake Ki (uM) .
Binding Ki 2] 2] Ratio ([*H]DA
(eM)[2] Uptake)
Lobeline 2.04 0.47 31.6 67.2
Lobelane (cis) 0.97 0.045 1.57 34.9
(+)-trans-
6.46 2.22 4.12 1.9
Lobelane
(-)-trans-
5.32 3.83 1.12 0.3
Lobelane

| nor-lobelane | N/A| 0.044 | 1.63 | 37.0 |

Ki values represent the mean from multiple experiments. A lower Ki indicates higher binding
affinity/inhibitory potency.

Table 2: Inhibition of Methamphetamine-Evoked Dopamine Overflow
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Compound ICso0 (MM)[2] Imax (%)[2]
Lobeline 0.42 56.1
Lobelane 0.65 73.0

| (+)-trans-Lobelane | >3.0 | 34.0 |

ICso is the concentration causing 50% inhibition of dopamine overflow. Imax is the maximal
inhibition observed.

Table 3: Kinetic Analysis of VMAT2 Inhibition

Vmax (pmollmin/mg) Mechanism of

Compound Km (UM)[2

i (uM)L2] [2] Inhibition
Control 0.11 46.7 N/A
Lobeline 0.29 50.2 Competitive

| Lobelane | 0.38 | 57.1 | Competitive |

Kinetic analysis of [3H]DA uptake into synaptic vesicles shows that lobelane increases the Km
without significantly altering Vmax, which is characteristic of a competitive inhibitor.[2]

Mechanism of Action: VMAT2 Inhibition

Lobelane's primary mechanism of action is the competitive inhibition of VMAT2.[2][6] VMAT2 is
a transport protein located on the membrane of synaptic vesicles that is responsible for
sequestering cytoplasmic monoamines, such as dopamine, into the vesicles. This process is
essential for storing neurotransmitters prior to their release into the synapse.

By competitively inhibiting VMATZ2, lobelane prevents the packaging of dopamine into vesicles.
This leads to a decrease in the releasable pool of dopamine. The therapeutic potential of
lobelane for methamphetamine abuse stems from this action; it potently attenuates the
massive dopamine release evoked by methamphetamine.[2][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b10790750?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Chemical-structures-of-lobeline-and-its-defunctionalized-analogs-MTD-is-a_fig8_38034537
https://pmc.ncbi.nlm.nih.gov/articles/PMC2812121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2812121/
https://www.researchgate.net/figure/Chemical-structures-of-lobeline-lobelane-and-N-1-2-diol-analogs-For-clarity-of_fig1_51510777
https://pubmed.ncbi.nlm.nih.gov/19855096/
https://pubmed.ncbi.nlm.nih.gov/19855096/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3725992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3725992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3725992/
https://www.benchchem.com/pdf/The_Synthesis_and_Discovery_of_Lobelane_Hydrochloride_A_Technical_Guide.pdf
https://www.benchchem.com/product/b10790750#chemical-structure-and-stereochemistry-of-lobelane
https://www.benchchem.com/product/b10790750#chemical-structure-and-stereochemistry-of-lobelane
https://www.benchchem.com/product/b10790750#chemical-structure-and-stereochemistry-of-lobelane
https://www.benchchem.com/product/b10790750#chemical-structure-and-stereochemistry-of-lobelane
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10790750?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10790750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10790750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

